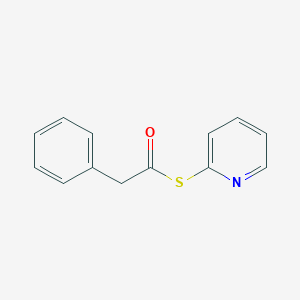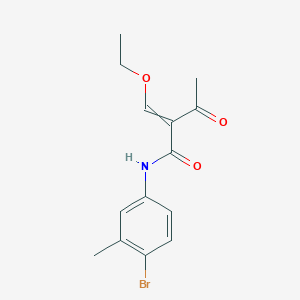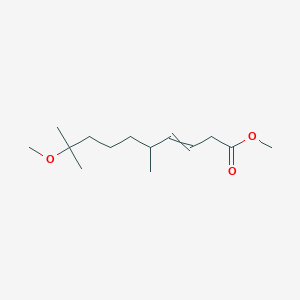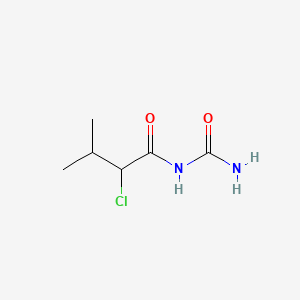![molecular formula C14H11NOS B14591515 1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one CAS No. 61576-35-0](/img/structure/B14591515.png)
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one is a heterocyclic compound that belongs to the isoquinolinone family It is characterized by the presence of a benzo-fused isoquinolinone core with a methylsulfanyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one can be achieved through several methods. One common approach involves the cyclization of 2-bromoaryl ketones with terminal alkynes in the presence of a copper catalyst. This method efficiently produces isoquinolines via a three-component cyclization reaction . Another method involves the use of rhodium-catalyzed C-H activation/annulation reactions, which provide isoquinolinones in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of palladium-catalyzed coupling reactions followed by cyclization is a common industrial approach due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isoquinolinones depending on the nucleophile used.
Applications De Recherche Scientifique
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methylsulfanyl-2H-isoquinolin-3-one: Similar structure but lacks the benzo-fused ring.
2-methylsulfanyl-1H-benzo[g]isoquinolin-3-one: Similar structure with a different position of the methylsulfanyl group.
Uniqueness
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one is unique due to its specific substitution pattern and the presence of both the benzo-fused ring and the isoquinolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61576-35-0 |
|---|---|
Formule moléculaire |
C14H11NOS |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one |
InChI |
InChI=1S/C14H11NOS/c1-17-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13(16)15-14/h2-8H,1H3,(H,15,16) |
Clé InChI |
KZIRIISKXMJHON-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C2C=C3C=CC=CC3=CC2=CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)




amino}heptanoate](/img/structure/B14591464.png)
![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)

![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)

![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)
![3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14591506.png)

